molecular formula C8H12ClN3OS B2893704 N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide CAS No. 28242-68-4

N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide

Cat. No. B2893704
CAS RN: 28242-68-4
M. Wt: 233.71
InChI Key: QGFUIOYVGOURCJ-UHFFFAOYSA-N
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Description

“N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide” is a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD), which is a thiadiazole derivative . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents .


Molecular Structure Analysis

The molecular structure of “N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide” is not explicitly provided in the retrieved sources .


Chemical Reactions Analysis

The specific chemical reactions involving “N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide” are not explicitly mentioned in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide” are not explicitly provided in the retrieved sources .

Scientific Research Applications

Corrosion Inhibition

This compound has been identified as a potential corrosion inhibitor. Its thiadiazole moiety can interact with metal surfaces to form a protective layer, thereby preventing the metal from undergoing further corrosion. This application is particularly relevant in the protection of brass in marine environments, where sea water can cause significant corrosion .

Anticancer Activity

Thiadiazole derivatives, including this compound, have shown promising results in anticancer studies. They have been tested against various cancer cell lines and have demonstrated inhibitory effects comparable to established anticancer drugs. This suggests potential use in developing new therapeutic agents for cancer treatment .

Insecticidal Properties

The structural features of thiadiazole compounds contribute to their insecticidal activities. Research has explored the use of thiadiazole derivatives as insecticides, with findings indicating that they can be effective in controlling pest populations. This application is significant for agricultural practices and pest management strategies .

Safety and Hazards

2-Amino-5-tert-butyl-1,3,4-thiadiazole has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide, also known as Glybuzole , is the β-pancreatic cells . These cells play a crucial role in the regulation of blood glucose levels by producing insulin, a hormone that helps cells absorb glucose from the bloodstream.

Mode of Action

Glybuzole belongs to the class of drugs known as sulfonylureas . It interacts with its targets by binding to specific receptors on β-pancreatic cells . This binding blocks the ATP-dependent channels for potassium ions, stopping the flow of these ions into the cell . As a result, the cell membrane becomes depolarized, leading to an influx of calcium ions . The increased intracellular calcium concentration triggers the contraction of actomyosin filaments, which are responsible for the exocytosis of insulin .

Biochemical Pathways

The increased secretion of insulin leads to a decrease in blood glucose levels . Insulin promotes the uptake of glucose into cells, particularly muscle and fat cells, and inhibits the production of glucose by the liver. This process is part of the complex biochemical pathway of glucose metabolism, which is crucial for maintaining energy balance in the body.

Result of Action

The primary result of Glybuzole’s action is the reduction of blood glucose levels . By stimulating the secretion of insulin, it helps cells absorb glucose from the bloodstream, thereby lowering blood glucose levels. This makes Glybuzole an effective treatment for type 2 diabetes .

properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3OS/c1-8(2,3)6-11-12-7(14-6)10-5(13)4-9/h4H2,1-3H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFUIOYVGOURCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide

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